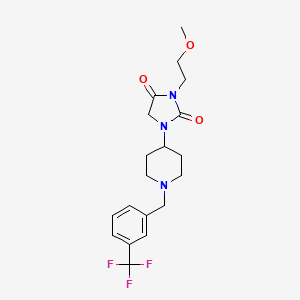
3-(2-Methoxyethyl)-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(2-Methoxyethyl)-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which is a core structure found in various pharmacologically active compounds. This particular derivative has not been explicitly mentioned in the provided papers, but its structure suggests potential biological activity, possibly related to the central nervous system, given the presence of a piperidine and benzyl group, which are common in neurological agents.
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives typically involves the construction of the imidazolidine ring followed by the introduction of various substituents. For example, the synthesis of related compounds has been described using various techniques such as the reaction of amines with 1,1'-carbonyldiimidazole or 1,1'-thiocarbonyldiimidazole to form hydantoins and thiohydantoins via intramolecular cyclization . The specific synthesis route for the compound would likely involve a similar cyclization step, followed by the introduction of the 2-methoxyethyl and 3-(trifluoromethyl)benzyl groups.
Molecular Structure Analysis
The molecular structure of imidazolidine-2,4-dione derivatives is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of these functional groups allows for a variety of intermolecular interactions, which can be crucial for biological activity. For instance, the crystal structure of a related compound showed nonplanar conformation stabilized by intermolecular hydrogen bonding . The trifluoromethyl group in the compound of interest would add to the lipophilicity and could influence the binding affinity to biological targets.
Chemical Reactions Analysis
Imidazolidine-2,4-dione derivatives can undergo various chemical reactions, including substitutions at the nitrogen or at substituents attached to the ring. For example, the reaction of 3-substituted derivatives with secondary cyclic amines can lead to the formation of new compounds with different biological activities . The presence of the methoxyethyl and trifluoromethylbenzyl groups in the compound of interest would likely influence its reactivity and the types of chemical transformations it can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-dione derivatives are influenced by their substituents. The lipophilicity, solubility, and stability of these compounds can be modulated by the nature of the substituents. For instance, systematic modification of physicochemical properties such as lipophilicity and basicity was used to optimize the pharmacokinetic profile of a cannabinoid CB2 receptor agonist . The trifluoromethyl group is known to increase lipophilicity, which could affect the compound's absorption and distribution in biological systems.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Investigations
A series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives were synthesized and evaluated for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, utilized for managing Alzheimer's disease. The research involved replacing specific moieties of donepezil with N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) and evaluating their anti-Alzheimer's profile through in-vivo (Behavioral studies) and in-vitro (Biochemical assays). Compounds such as 3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one and 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one displayed excellent anti-Alzheimer's properties, with others showing satisfactory results compared to donepezil (Gupta et al., 2020).
Molecular Design and Synthesis for Hypoglycemic Activity
A series of imidazopyridine thiazolidine-2,4-diones were designed, synthesized, and evaluated for their hypoglycemic activity in vitro and in vivo. These compounds, being analogues of rosiglitazone, were studied for their effect on insulin-induced adipocyte differentiation and their hypoglycemic activity in genetically diabetic mice. The research highlighted the potential of these compounds for further clinical studies due to their significant activity profile (Oguchi et al., 2000).
Antibacterial Activity Studies
Research into the antibacterial properties of imidazolidine derivatives showcased the synthesis and evaluation of various compounds for their effectiveness against bacterial strains. One study focused on synthesizing 3-substituted-8-methoxy-1, 2, 4-triazino[3,4-b]benzothiazole-4(H)-ones, which were then screened for antibacterial activity, demonstrating the versatility of imidazolidine derivatives in combating bacterial infections (Vartale et al., 2008).
Eigenschaften
IUPAC Name |
3-(2-methoxyethyl)-1-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O3/c1-28-10-9-24-17(26)13-25(18(24)27)16-5-7-23(8-6-16)12-14-3-2-4-15(11-14)19(20,21)22/h2-4,11,16H,5-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQNQDCDMCJXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2521832.png)

![N-(4-Cyanooxan-4-YL)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2521834.png)
![2-chloro-N-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-4-carboxamide](/img/structure/B2521835.png)
![N-(1-cyanocyclohexyl)-2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]amino}propanamide](/img/structure/B2521836.png)
![methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2521841.png)
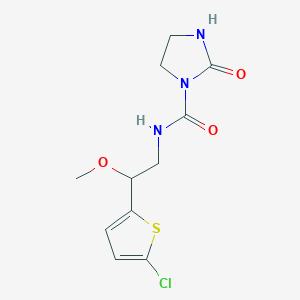
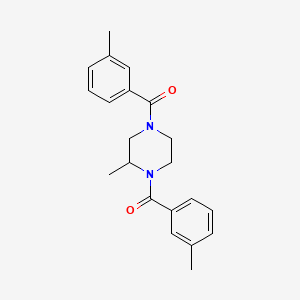
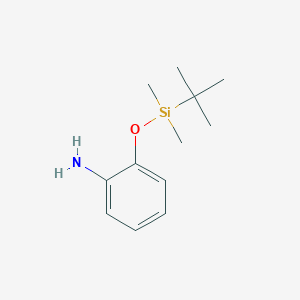
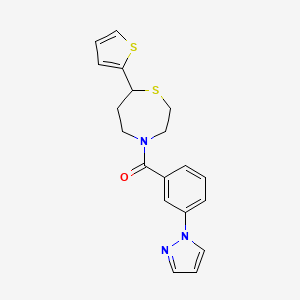
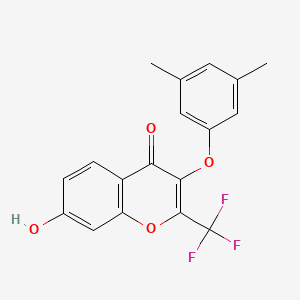
![3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2521853.png)